molecular formula C16H13N3O2 B13889536 phenyl N-(6-methylquinoxalin-2-yl)carbamate

phenyl N-(6-methylquinoxalin-2-yl)carbamate

Cat. No.: B13889536
M. Wt: 279.29 g/mol
InChI Key: MUTQHZGZLXSAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-(6-methylquinoxalin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a phenyl group attached to a carbamate moiety, which is further linked to a 6-methylquinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(6-methylquinoxalin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 6-methylquinoxaline-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(6-methylquinoxalin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phenyl N-(6-methylquinoxalin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects . The quinoxaline moiety is known to interact with nucleic acids and proteins, contributing to its biological activity .

Comparison with Similar Compounds

Phenyl N-(6-methylquinoxalin-2-yl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

phenyl N-(6-methylquinoxalin-2-yl)carbamate

InChI

InChI=1S/C16H13N3O2/c1-11-7-8-13-14(9-11)17-10-15(18-13)19-16(20)21-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19,20)

InChI Key

MUTQHZGZLXSAPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.